1-Isocyanato-1-methylcyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

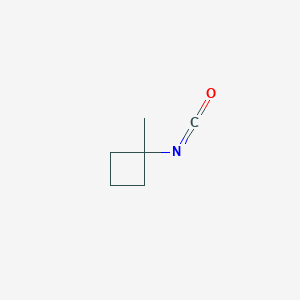

1-Isocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NO. It is a liquid at room temperature and is known for its reactivity due to the presence of the isocyanate group. This compound is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclobutane can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is reacted with 1-methylcyclobutanol. The process requires stringent safety measures due to the toxic nature of phosgene. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-1-methylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Catalysts: Often used to facilitate these reactions and improve yields.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-Isocyanato-1-methylcyclobutane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-isocyanato-1-methylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved include the interaction with amines and alcohols, which are common nucleophiles in biological and chemical systems.

Comparison with Similar Compounds

Methyl isocyanate: Another isocyanate compound with similar reactivity but different molecular structure.

Phenyl isocyanate: Contains a phenyl group instead of a cyclobutane ring.

Uniqueness: 1-Isocyanato-1-methylcyclobutane is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Biological Activity

1-Isocyanato-1-methylcyclobutane (IMCB) is a compound that has garnered attention for its potential biological activities. As an isocyanate derivative, it possesses unique chemical properties that may influence its interaction with biological systems. This article explores the biological activity of IMCB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2649061-76-5

- Molecular Formula : C6H9N

- Molecular Weight : 109.15 g/mol

The biological activity of IMCB is primarily attributed to its ability to react with nucleophiles, such as amino groups in proteins. This reactivity can lead to the formation of stable adducts, potentially altering protein function and cellular signaling pathways.

Key Mechanisms:

- Protein Modification : IMCB can modify proteins through carbamoylation, affecting enzyme activity and cellular processes.

- Signal Transduction : By modifying specific proteins involved in signal transduction pathways, IMCB may influence cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that IMCB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary research suggests that IMCB may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with IMCB resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 25 µM.

Toxicological Profile

While the biological activities of IMCB are promising, understanding its toxicological profile is crucial for evaluating safety in therapeutic applications. Initial assessments indicate moderate toxicity levels, particularly concerning respiratory irritation upon inhalation.

Applications in Drug Development

Given its unique properties and biological activities, IMCB is being investigated as a potential lead compound for drug development. Its reactivity profile makes it a candidate for designing targeted therapies in oncology and infectious diseases.

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-isocyanato-1-methylcyclobutane |

InChI |

InChI=1S/C6H9NO/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |

InChI Key |

CNPMRIKXOJEXMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.